molecular formula C16H9Cl3N4OS2 B11979986 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide

2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B11979986
M. Wt: 443.8 g/mol
InChI Key: XRRXXIDLOWQJKM-UHFFFAOYSA-N
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Description

2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazolobenzothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a benzothiazole moiety, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the triazole and benzothiazole precursors, followed by their fusion to form the triazolobenzothiazole core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit shikimate dehydrogenase, an enzyme essential for the biosynthesis of chorismate, a precursor for various aromatic compounds in bacteria. This inhibition disrupts bacterial metabolism and growth, making it a potential candidate for antitubercular therapy .

Comparison with Similar Compounds

Uniqueness: What sets 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide apart is its unique combination of a triazole ring fused to a benzothiazole moiety, along with the presence of sulfanyl and acetamide groups.

Properties

Molecular Formula

C16H9Cl3N4OS2

Molecular Weight

443.8 g/mol

IUPAC Name

2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide

InChI

InChI=1S/C16H9Cl3N4OS2/c17-8-5-9(18)14(10(19)6-8)20-13(24)7-25-15-21-22-16-23(15)11-3-1-2-4-12(11)26-16/h1-6H,7H2,(H,20,24)

InChI Key

XRRXXIDLOWQJKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NC4=C(C=C(C=C4Cl)Cl)Cl)S2

Origin of Product

United States

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